REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].I[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OC1C=CC=C2C=1N=CC=C2.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I.O>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=1)([O-:3])=[O:2] |f:3.4.5|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
Name
|
|
Quantity
|
485 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with argon
|
Type
|
TEMPERATURE
|
Details
|
The mixture in a sealed tube was heated at 130 C for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 454 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |